molecular formula C16H18BrNO4S B3179892 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide CAS No. 1024505-63-2

4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide

Cat. No.: B3179892
CAS No.: 1024505-63-2
M. Wt: 400.3 g/mol
InChI Key: SXPRCPPHQJLXBR-UHFFFAOYSA-N
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Description

4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C16H18BrNO4S It is a sulfonamide derivative, characterized by the presence of a bromine atom and two ethoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide typically involves the following steps:

    Sulfonamidation: The sulfonamide group is introduced by reacting the brominated phenyl compound with a suitable sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Ethoxylation: The ethoxy groups are introduced through an etherification reaction, where the phenol derivative is reacted with ethyl iodide (C2H5I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfonic acids or oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and ethoxy groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2,5-dimethoxyphenyl)benzenesulfonamide: Similar structure but with methoxy groups instead of ethoxy groups.

    4-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

    4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide is unique due to the presence of both bromine and ethoxy groups, which can impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-3-21-13-7-10-16(22-4-2)15(11-13)18-23(19,20)14-8-5-12(17)6-9-14/h5-11,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPRCPPHQJLXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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